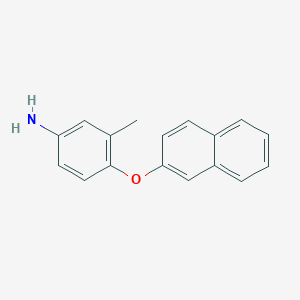

3-Methyl-4-(2-naphthyloxy)aniline

Description

BenchChem offers high-quality 3-Methyl-4-(2-naphthyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(2-naphthyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-10-15(18)7-9-17(12)19-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJJYPBQXFRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-4-(2-naphthyloxy)aniline (CAS 946663-79-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Chemical Entity

3-Methyl-4-(2-naphthyloxy)aniline is a distinct aromatic amine that, while cataloged, remains a largely unexplored molecule in the public scientific domain. Its chemical structure, featuring a methylated aniline core linked to a naphthyloxy moiety, suggests potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The fusion of the electron-donating amino and methyl groups with the extended aromatic system of the naphthalene ring creates a molecule with unique electronic and steric properties. This guide aims to provide a comprehensive overview of the known attributes of 3-Methyl-4-(2-naphthyloxy)aniline, supplemented with predicted data and contextual information derived from related chemical structures, to serve as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. While experimental data for 3-Methyl-4-(2-naphthyloxy)aniline is not extensively documented, a compilation of its basic identifiers and predicted properties provides a crucial starting point for its handling and potential application.

| Property | Value | Source |

| CAS Number | 946663-79-2 | [1] |

| Molecular Formula | C₁₇H₁₅NO | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Boiling Point | 421.6 ± 33.0 °C (Predicted) | ChemicalBook |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Not available |

Note: The boiling point and density are predicted values and should be used as estimations. Experimental determination of these properties is recommended for any practical application. The lack of publicly available experimental data on properties like melting point and solubility highlights the novelty of this compound in mainstream research.

Synthesis and Structural Elucidation

A potential synthetic pathway could involve the reaction of 3-methyl-4-aminophenol with 2-bromonaphthalene or 2-naphthol with a suitable 4-substituted-3-methylaniline precursor. The choice of reactants and conditions would be critical to optimize the yield and purity of the final product.

Caption: Plausible Ullmann condensation route for the synthesis of 3-Methyl-4-(2-naphthyloxy)aniline.

For structural confirmation, a suite of spectroscopic techniques would be indispensable. While specific spectra for this compound are not publicly archived, the expected spectral data would include:

-

¹H NMR: Signals corresponding to the aromatic protons on both the aniline and naphthalene rings, a singlet for the methyl group, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for all 17 carbon atoms, including the distinct methyl carbon and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₅NO).

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-Methyl-4-(2-naphthyloxy)aniline are found in various biologically active molecules. The aniline moiety is a common feature in many pharmaceuticals, acting as a versatile building block for the synthesis of a wide range of drugs.[2] The naphthyloxy group, with its extended lipophilic and aromatic character, can participate in π-π stacking and hydrophobic interactions with biological targets.

Given these features, 3-Methyl-4-(2-naphthyloxy)aniline could be investigated as a key intermediate or a final compound in the following areas:

-

Kinase Inhibitors: The aniline scaffold is a well-established core for various kinase inhibitors used in oncology. Modification of the amine group could lead to the development of potent and selective inhibitors.

-

Antimicrobial Agents: Naphthalene derivatives have been explored for their antibacterial and antifungal properties. The incorporation of this moiety could impart antimicrobial activity to the aniline structure.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the naphthyloxy group might facilitate crossing the blood-brain barrier, making this scaffold a candidate for the development of CNS-active drugs.

It is important to emphasize that these are hypothetical applications based on the chemical structure, and no specific biological activity has been reported for 3-Methyl-4-(2-naphthyloxy)aniline in the available scientific literature.

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Methyl-4-(2-naphthyloxy)aniline, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General safety precautions for handling aromatic amines should be strictly followed.

General Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Molecule of Untapped Potential

3-Methyl-4-(2-naphthyloxy)aniline (CAS 946663-79-2) represents a chemical entity with intriguing structural features that suggest potential utility in various fields, particularly in drug discovery and materials science. However, the current body of public scientific knowledge on this specific compound is sparse. This technical guide has consolidated the available information and provided a theoretical framework for its synthesis and potential applications. It is our hope that this document will serve as a catalyst for further research into the properties and utility of this unique molecule, encouraging the scientific community to explore its untapped potential. Future experimental work is essential to validate the predicted properties and to uncover the biological and material characteristics of 3-Methyl-4-(2-naphthyloxy)aniline.

References

- This technical guide was authored by Gemini, a large language model trained by Google.

Sources

3-Methyl-4-(2-naphthyloxy)aniline molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-4-(2-naphthyloxy)aniline For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(2-naphthyloxy)aniline, a substituted diaryl ether of interest in medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the molecule, including its molecular formula and weight. A plausible synthetic pathway is described, grounded in established organic chemistry principles. Furthermore, this guide explores the potential applications of this compound as a scaffold in drug discovery, contextualized by the known pharmacological relevance of the aniline and naphthalene moieties. Standard analytical techniques for the characterization and quality control of this and similar molecules are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel aromatic compounds.

Chemical Identity and Physicochemical Properties

3-Methyl-4-(2-naphthyloxy)aniline is an aromatic organic compound characterized by a central aniline ring substituted with a methyl group and a 2-naphthyloxy group. The connectivity of the naphthyloxy substituent is crucial, as its isomer, 3-Methyl-4-(1-naphthyloxy)aniline, while sharing the same molecular formula, would exhibit distinct chemical and biological properties due to different steric and electronic environments.

Table 1: Core Properties of 3-Methyl-4-(2-naphthyloxy)aniline

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅NO | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| CAS Number | 946663-79-2 | [1] |

| Systematic IUPAC Name | 3-Methyl-4-(naphthalen-2-yloxy)aniline | N/A |

| Synonym | Benzenamine, 3-methyl-4-(2-naphthalenyloxy)- | [1] |

Molecular Structure

The structural arrangement of 3-Methyl-4-(2-naphthyloxy)aniline, featuring a diaryl ether linkage, is a key determinant of its chemical reactivity and potential biological activity.

Caption: 2D structure of 3-Methyl-4-(2-naphthyloxy)aniline.

Synthesis and Manufacturing

A logical approach involves the coupling of 2-naphthol with a suitably substituted benzene precursor. A particularly effective strategy would be a palladium-catalyzed Buchwald-Hartwig amination or a related cross-coupling reaction, which are known for their high efficiency in forming C-O bonds.

Proposed Synthetic Protocol: Ullmann Condensation

The Ullmann condensation provides a classical and reliable method for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Step 1: Nitration of 2-methylphenol. The starting material, 2-methylphenol, is first nitrated to introduce a nitro group, which will later be reduced to the target aniline. The nitro group also serves as an activating group for the subsequent nucleophilic aromatic substitution.

Step 2: Ullmann Condensation. The resulting 4-halo-2-methyl-1-nitrobenzene is then reacted with 2-naphthol in the presence of a copper catalyst and a base.

Step 3: Reduction of the Nitro Group. The nitro group of the diaryl ether intermediate is then reduced to an amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to yield the final product, 3-Methyl-4-(2-naphthyloxy)aniline.

Caption: Proposed synthetic workflow for 3-Methyl-4-(2-naphthyloxy)aniline.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[2] The aniline moiety can serve as a versatile synthetic handle for further functionalization and is a common feature in molecules designed to interact with various biological targets. Similarly, the naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3] Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

The combination of these two pharmacologically relevant motifs in 3-Methyl-4-(2-naphthyloxy)aniline makes it a valuable scaffold for the design of novel therapeutic agents. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which can be advantageous for optimizing binding to protein targets.

Potential areas of investigation for derivatives of 3-Methyl-4-(2-naphthyloxy)aniline include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.

-

Receptor Modulators: The aromatic nature of the molecule makes it suitable for engaging in π-π stacking and hydrophobic interactions within receptor binding sites.

-

Antimicrobial Agents: The planar naphthalene system can facilitate intercalation with microbial DNA or membranes.[4]

Analytical and Characterization Methods

To ensure the identity, purity, and quality of 3-Methyl-4-(2-naphthyloxy)aniline, a suite of analytical techniques should be employed.

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.[6][7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. Provides structural information from the mass fragmentation pattern.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., N-H stretches of the amine, C-O-C stretch of the ether).[9] |

| Elemental Analysis | Confirmation of the empirical formula by determining the percentage composition of C, H, N, and O. |

Exemplary Analytical Workflow

A typical quality control workflow would involve an initial purity check by HPLC. If the purity is high, the structure would be confirmed by NMR and MS. FTIR would provide complementary functional group information.

Caption: A logical workflow for the analytical characterization of the title compound.

Conclusion

3-Methyl-4-(2-naphthyloxy)aniline is a well-defined chemical entity with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its synthesis can be achieved through established chemical methodologies, and its characterization relies on standard analytical techniques. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this promising molecular scaffold.

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.

- The Benicewicz Group. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14.

- Sarac, A. S., et al. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 142(1-3), 57-65.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)

- BenchChem. (2025).

- PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.

- Makarasen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports.

- MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529.

- ResearchGate. (2022).

Sources

- 1. 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE CAS#: 946663-79-2 [amp.chemicalbook.com]

- 2. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. d-nb.info [d-nb.info]

- 9. Redirecting [linkinghub.elsevier.com]

Solubility of 3-Methyl-4-(2-naphthyloxy)aniline in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-4-(2-naphthyloxy)aniline, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive public data, this document focuses on the theoretical principles governing its solubility, offers a qualitative assessment based on its molecular structure, and presents detailed, field-proven experimental protocols for the quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Solubility dictates a compound's behavior in various stages of development, including its reactivity in solution-phase synthesis, the feasibility of purification through crystallization, and its ultimate bioavailability in a formulated drug product. 3-Methyl-4-(2-naphthyloxy)aniline, with its unique assembly of aromatic and polar functional groups, presents a solubility profile that requires careful consideration. This guide provides a deep dive into understanding and quantifying this essential property.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of 3-Methyl-4-(2-naphthyloxy)aniline (Figure 1) offers key insights into its expected solubility behavior.

Figure 1: Chemical Structure of 3-Methyl-4-(2-naphthyloxy)aniline Molecular Formula: C₁₇H₁₅NO CAS Number: 946663-79-2[1]

The molecule can be deconstructed into three key components, each contributing to its overall physicochemical properties:

-

Aniline Moiety: The primary amine group (-NH₂) on the benzene ring is capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests potential solubility in protic solvents. However, the basicity of the aniline nitrogen is relatively weak due to the delocalization of its lone pair of electrons into the aromatic ring.

-

Naphthyloxy Group: The large, nonpolar naphthalene ring system is the dominant feature of the molecule. This bulky, hydrophobic moiety significantly decreases its affinity for polar solvents and is expected to favor solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

-

Methyl and Ether Linkage: The methyl group (-CH₃) is a nonpolar, electron-donating group. The ether linkage (-O-) introduces a polar component and can act as a hydrogen bond acceptor.

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be made.

Qualitative Solubility Assessment

The interplay of the polar aniline and ether groups with the large nonpolar naphthyl and methyl-substituted phenyl rings suggests a nuanced solubility profile. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 3-Methyl-4-(2-naphthyloxy)aniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The aniline and ether groups can engage in hydrogen bonding with protic solvents. However, the large hydrophobic naphthalene moiety is expected to significantly limit solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents can effectively solvate the polar functional groups through dipole-dipole interactions without the steric hindrance that might occur with protic solvents around the bulky nonpolar regions. |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | The large aromatic surface area of the molecule will interact favorably with these solvents through London dispersion forces and π-π stacking interactions. |

| Aliphatic Nonpolar | Hexane, Heptane | Low | The overall polarity of the molecule, primarily due to the aniline and ether functionalities, is likely too high for significant solubility in purely aliphatic, nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of quantitative data in the literature, a robust experimental approach is necessary to determine the precise solubility of 3-Methyl-4-(2-naphthyloxy)aniline in solvents relevant to specific applications. The following details a standardized protocol for this purpose.

Materials and Equipment

-

3-Methyl-4-(2-naphthyloxy)aniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Methyl-4-(2-naphthyloxy)aniline to a series of vials.

-

To each vial, add a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.

-

-

Quantification by HPLC:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a precise serial dilution of the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such molecules.

-

Prepare a calibration curve using accurately weighed standards of 3-Methyl-4-(2-naphthyloxy)aniline.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis and Application Context

Understanding the solubility of 3-Methyl-4-(2-naphthyloxy)aniline is often contextualized by its synthesis and intended application. A plausible synthetic route is a Buchwald-Hartwig amination or an Ullmann condensation. The choice of solvent for such reactions is critical and will be guided by the solubility of the starting materials and the reaction temperature.

Caption: A potential synthetic pathway for the target compound.

In the context of drug development, derivatives of this molecule could be investigated as kinase inhibitors or for other therapeutic targets. Its solubility in buffers and biorelevant media would be a critical next step in assessing its potential as a drug candidate.

Conclusion

References

-

Wikipedia. (2023, December 29). Aniline. Retrieved February 15, 2026, from [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-Methyl-4-(2-naphthyloxy)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 3-Methyl-4-(2-naphthyloxy)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from its parent chemical classes—aromatic amines and naphthyl ethers—to provide a robust framework for risk mitigation in a research and development setting.

Compound Identification and Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₁₅NO | Based on its chemical structure.[1] |

| CAS Number | 946663-79-2 | As identified in chemical databases.[1] |

| Appearance | Likely a solid at room temperature | High molecular weight and aromaticity suggest a solid state. |

| Solubility | Poorly soluble in water; Soluble in organic solvents | Aromatic amines and ethers have limited aqueous solubility.[2] |

| Boiling Point | Expected to be high | Due to its large molecular size and aromatic structure. |

| Vapor Pressure | Expected to be low | Consistent with a high boiling point solid. |

Hazard Identification and Toxicological Profile

As a derivative of aniline and a naphthyl ether, 3-Methyl-4-(2-naphthyloxy)aniline should be handled as a potentially hazardous substance. Aromatic amines, as a class, are known for their toxicity, with potential for carcinogenicity, mutagenicity, and skin sensitization.[3][4]

Potential Health Effects:

-

Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Aniline, for instance, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin).[7][8] Symptoms of acute exposure can include headache, dizziness, and weakness.[9]

-

Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[10][11] Some aromatic amines can cause allergic skin reactions.[5]

-

Chronic Toxicity: Prolonged or repeated exposure to aromatic amines is a significant concern. Many compounds in this class are suspected of causing genetic defects and cancer.[4][5][6] The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or probable human carcinogens.

-

Respiratory Effects: Inhalation of dust or vapors may cause respiratory irritation.[10][11]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following handling procedures and PPE are essential to minimize exposure.

Engineering Controls

All work with 3-Methyl-4-(2-naphthyloxy)aniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is the primary method for controlling inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

| PPE Component | Specifications and Rationale |

| Hand Protection | Wear chemically resistant gloves. Nitrile gloves may have a short breakthrough time with some aromatic amines; consider thicker nitrile gloves or double-gloving.[12] Always inspect gloves before use and wash hands thoroughly after handling.[13] |

| Eye Protection | Chemical safety goggles are required.[13][14] If there is a splash hazard, a face shield should also be worn.[11] |

| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, consider chemically resistant coveralls.[6][12] |

| Respiratory Protection | If work cannot be conducted in a fume hood or if there is a risk of generating aerosols or dust, a respirator may be necessary.[14] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing. |

Hygiene Practices

Do not eat, drink, or smoke in the laboratory.[11] Wash hands and face thoroughly after handling the substance. Contaminated work clothing should not be allowed out of the workplace.[11]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14][15] The storage temperature should generally be kept below 30°C (86°F).[15]

-

Incompatible Materials: Keep away from strong acids and oxidizing agents.[14] Aromatic amines can react vigorously with these substances.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Spill Response

-

Evacuate: Immediately evacuate the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[16][17]

-

Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for disposal.[13]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][13] Seek immediate medical attention.

Disposal Considerations

3-Methyl-4-(2-naphthyloxy)aniline and any contaminated materials should be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company.[16] Incineration under controlled conditions is a common disposal method for such compounds.[17] Never pour this chemical down the drain.[16][18]

Visualized Workflows

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection workflow for handling the compound.

Spill Response Logic Diagram

Caption: Logical flow for responding to a chemical spill.

References

- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.

- Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- Chemical Safety Guide, 5th Ed. (n.d.). ORS.

- SAFETY DATA SHEET - 3-Methyl-1-butanol. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025). Sigma-Aldrich.

- Hazardous Waste Disposal. (n.d.). Unknown Source.

- SAFETY DATA SHEET - Aniline. (2010). Fisher Scientific.

- 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE Chemical Properties. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - 6-Amino-m-cresol. (2017). Chem Service.

- Safety Data Sheet. (n.d.). TargetMol.

- How to Dispose of Petroleum Ether? (2024). Unknown Source.

- Lithium naphthalene-2-carboxylate - Registration Dossier. (n.d.). ECHA.

- Aniline Acute Exposure Guideline Levels. (n.d.). NCBI.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.

- Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC.

- Aniline Safety Data Sheet. (2015). Scribd.

- Aniline and its salts - Evaluation statement. (2023). AICIS.

Sources

- 1. 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE CAS#: 946663-79-2 [amp.chemicalbook.com]

- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. scribd.com [scribd.com]

- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. ors.od.nih.gov [ors.od.nih.gov]

- 13. targetmol.com [targetmol.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. solvent-recyclers.com [solvent-recyclers.com]

- 17. echa.europa.eu [echa.europa.eu]

- 18. Hazardous Waste Disposal [cool.culturalheritage.org]

An In-Depth Technical Guide to the Core Differences Between 1-Naphthyloxy and 2-Naphthyloxy Aniline Isomers

Introduction: Beyond Simple Isomerism

In the landscape of medicinal chemistry and materials science, the aniline scaffold is a privileged structure, serving as a cornerstone for countless therapeutic agents and functional materials.[1] When functionalized with a naphthyloxy moiety, the resulting molecule gains significant lipophilicity and a rigid, planar structure capable of engaging in π-π stacking interactions, which is often crucial for biological target engagement.[2] However, the constitutional isomerism arising from the attachment point on the naphthalene ring—position 1 versus position 2—imparts profound differences in the molecule's three-dimensional structure, electronic properties, and, consequently, its chemical reactivity and pharmacological profile.

This guide provides an in-depth analysis of the core distinctions between 1-naphthyloxy and 2-naphthyloxy aniline isomers. We will move beyond a simple recitation of properties to explore the fundamental causality behind their differing behaviors, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in established synthetic methodologies, detailed spectroscopic analysis, and a comparative examination of their steric and electronic characteristics.

Part 1: Synthesis and Mechanistic Considerations

The construction of the ether linkage in naphthyloxy anilines is typically achieved via nucleophilic aromatic substitution (SNAr) type reactions, most notably the Ullmann condensation or the more modern Buchwald-Hartwig amination. The choice of strategy depends on the available starting materials and desired reaction conditions.

A common and effective route involves the coupling of a naphthol with a suitably substituted halo-nitrobenzene, followed by the reduction of the nitro group to the target aniline. This two-step approach is often preferred as it avoids potential side reactions associated with the free amine during the coupling step.

Preferred Synthetic Workflow: Ullmann Condensation Approach

The Ullmann condensation, a copper-catalyzed reaction, is a robust method for forming the critical C-O ether bond.[3][4] While traditionally requiring harsh conditions, modern protocols with ligands allow for milder and more efficient transformations.[2]

Caption: General Synthetic Workflow for Naphthyloxy Anilines.

Experimental Protocol: Synthesis of 4-(1-Naphthyloxy)aniline

-

Step 1: Ullmann Condensation

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-naphthol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add copper(I) iodide (0.1 eq.) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a reactant concentration of 0.5 M.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 1-(4-nitrophenoxy)naphthalene, by column chromatography on silica gel.

-

-

Step 2: Nitro Group Reduction

-

Dissolve the purified 1-(4-nitrophenoxy)naphthalene (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, 4-(1-naphthyloxy)aniline, by column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.[5] A strong base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the naphthol, forming the nucleophilic naphthoxide species.[2]

-

Reduction Method: SnCl₂ in HCl is a classic and reliable method for the reduction of aryl nitro groups, which is tolerant of the ether linkage. Catalytic hydrogenation (H₂/Pd-C) is an alternative, often cleaner method.

Part 2: The Core Difference - Structural and Spectroscopic Elucidation

The primary distinction between the 1- and 2-naphthyloxy isomers stems from their fundamental geometry. The 1-naphthyloxy group is significantly more sterically hindered due to the presence of the "peri" hydrogen at the C8 position of the naphthalene ring. This steric clash has profound consequences for the molecule's conformation and electronic properties.

Steric and Electronic Effects: A Comparative Analysis

-

1-Naphthyloxy Aniline: The ether oxygen and the aniline ring are forced out of co-planarity with the naphthalene ring to avoid steric repulsion with the C8-hydrogen. This twisting disrupts the π-conjugation between the naphthalene and the aniline moiety through the oxygen atom.

-

2-Naphthyloxy Aniline: Lacking the peri-interaction, the 2-naphthyloxy group can adopt a more planar conformation relative to the aniline ring. This allows for more effective electronic communication (resonance) between the two aromatic systems, influencing the electron density on the aniline's nitrogen atom.

This fundamental difference in steric hindrance and electronic conjugation is directly observable in their spectroscopic data.[6][7][8]

Caption: Logical Flow: Impact of Isomeric Position.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted key differences in the spectroscopic signatures of the para-substituted isomers. These predictions are based on established principles of NMR and IR spectroscopy.[9][10][11]

| Spectroscopic Data | 4-(1-Naphthyloxy)aniline | 4-(2-Naphthyloxy)aniline | Rationale for Difference |

| ¹H NMR (Aniline H) | Protons ortho to the ether linkage (C2', C6') will be shifted upfield (lower ppm). | Protons ortho to the ether linkage (C2', C6') will be at a more "normal" downfield position for an aromatic ether. | The twisted conformation of the 1-naphthyl group forces the ortho-protons of the aniline ring into the shielding zone of the naphthalene's ring current (anisotropic effect). |

| ¹H NMR (Naphthyl H) | H8 proton will be significantly downfield. | All protons in relatively standard positions for a 2-substituted naphthalene. | The H8 proton in the 1-isomer experiences strong deshielding due to its proximity to the ether oxygen and the aniline ring. |

| ¹³C NMR | The chemical shifts of the aniline carbons will reflect less electron donation from the naphthyloxy group. | The chemical shifts will indicate more effective electron donation (resonance) into the aniline ring. | Disrupted conjugation in the 1-isomer reduces the electron-donating capacity of the naphthyloxy substituent compared to the more planar 2-isomer.[8] |

| IR Spectroscopy | Asymmetric C-O-C stretch may appear at a slightly different wavenumber. | Asymmetric C-O-C stretch (~1250 cm⁻¹). | The different bond angles and electronic environments caused by steric strain can subtly alter vibrational frequencies. |

| UV-Vis Spectroscopy | Lower λ_max and molar absorptivity (ε). | Higher λ_max and molar absorptivity (ε). | The more extended π-conjugation in the 2-isomer results in a smaller HOMO-LUMO gap, leading to absorption at longer wavelengths.[12] |

Part 3: Reactivity, Properties, and Applications

The structural and electronic divergences between the isomers directly translate to differences in their physicochemical properties and reactivity, which is a critical consideration in drug development.

Comparative Physicochemical and Reactivity Profile

| Property | 1-Naphthyloxy Aniline | 2-Naphthyloxy Aniline | Underlying Cause |

| Basicity (pKa of NH₃⁺) | Predicted to be slightly more basic. | Predicted to be slightly less basic. | The disrupted conjugation in the 1-isomer means the nitrogen lone pair is less delocalized into the aromatic system, making it more available for protonation. |

| Lipophilicity (logP) | Similar, but may be slightly higher. | Similar, but may be slightly lower. | While both are highly lipophilic, the more twisted, globular shape of the 1-isomer might slightly alter its solvation properties compared to the more planar 2-isomer. |

| Reactivity of NH₂ Group | More nucleophilic. | Less nucleophilic. | Consistent with basicity; the more localized lone pair on the 1-isomer's nitrogen makes it a better nucleophile for reactions like acylation or alkylation. |

| Metabolic Stability | Potentially different metabolic profile. | Potentially different metabolic profile. | The accessibility of the aromatic rings to metabolic enzymes (e.g., Cytochrome P450s) will differ. The more exposed rings of the 2-isomer might be more susceptible to hydroxylation. Aniline moieties themselves can be metabolic liabilities.[13] |

Implications for Drug Development and Research

The choice between a 1-naphthyloxy and a 2-naphthyloxy scaffold is not trivial and has significant strategic implications:

-

Receptor Binding and Selectivity: The distinct 3D shapes of the isomers will lead to different binding affinities and selectivities for biological targets. The bulkier, more rigid 3D presentation of the 1-isomer might be ideal for fitting into a specific pocket, whereas the flatter 2-isomer could be better for intercalating or surface-binding interactions. Studies on related naphthyloxy derivatives have shown that this isomerism is key to their activity as, for example, histamine H3 receptor ligands.[14]

-

Pharmacokinetics (ADME): Differences in properties like logP and metabolic stability will directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. A more metabolically stable isomer would be preferred to ensure a longer half-life in the body.[15]

-

Synthetic Accessibility: While both are accessible, reaction yields and purification challenges might differ, which can be a factor in large-scale synthesis campaigns.

Conclusion

The difference between 1-naphthyloxy and 2-naphthyloxy aniline isomers is a clear illustration of how subtle changes in molecular architecture can lead to significant changes in chemical and physical properties. The steric hindrance imposed by the peri-hydrogen in the 1-naphthyloxy isomer is the critical differentiating feature, inducing a twisted conformation that disrupts π-conjugation and alters the molecule's electronic character and three-dimensional shape. In contrast, the 2-naphthyloxy isomer exists in a more planar, conjugated state. These core differences are readily identifiable through spectroscopic analysis and have profound implications for the molecule's reactivity, physicochemical properties, and its potential utility in drug discovery and materials science. For the development professional, a thorough understanding of these isomeric distinctions is essential for the rational design of molecules with optimized properties for a given application.

References

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. differencebetween.com [differencebetween.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemicals [chemicals.thermofisher.cn]

Methodological & Application

High-Fidelity Reduction Strategies: 3-Methyl-4-(2-naphthyloxy)nitrobenzene to Aniline

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge

The reduction of 3-methyl-4-(2-naphthyloxy)nitrobenzene (referred to herein as Compound A ) to its corresponding aniline, 3-methyl-4-(2-naphthyloxy)aniline (referred to herein as Compound B ), represents a critical step in the synthesis of Type II kinase inhibitors.

While nitro reduction is a textbook transformation, this specific substrate presents unique physiochemical challenges:

-

Solubility: The lipophilic 2-naphthyloxy tail significantly reduces solubility in standard alcoholic solvents (MeOH, EtOH), necessitating optimized co-solvent systems.[1]

-

Chemoselectivity: While diaryl ethers are generally stable, aggressive acidic conditions (e.g.,

at high heat) or high-pressure hydrogenolysis can risk ether cleavage or ring saturation of the naphthyl system.[1] -

Impurity Profile: Incomplete reduction often leads to the accumulation of hydroxylamine (

) or azo (

Strategic Decision Matrix

We present two validated protocols. Method A is the "Gold Standard" for purity and scalability, while Method B is a robust, equipment-light alternative for discovery chemistry.[1]

| Feature | Method A: Catalytic Hydrogenation ( | Method B: Dissolving Metal ( |

| Primary Use Case | Scale-up (>10g), GMP manufacturing, High Purity.[1] | Discovery scale (<5g), Functional group sensitivity. |

| Mechanism | Heterogeneous Catalysis (Surface H-transfer). | Single Electron Transfer (SET).[1] |

| Key Advantage | Clean workup (filtration only); >98% Yield.[1] | No pressure equipment needed; Highly chemoselective.[1] |

| Critical Risk | Fire hazard (catalyst ignition); Over-reduction (rare). | Iron sludge formation; Emulsion during extraction.[1] |

| Solvent System | THF/MeOH (1:1) to ensure solubility. | EtOH/Water/THF (4:1:1) for biphasic transfer.[1] |

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The "Gold Standard")

Recommended for batches >10g where purity is paramount.

Reagents:

-

Substrate: 3-methyl-4-(2-naphthyloxy)nitrobenzene (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (

), 50% water wet (5 wt% loading relative to substrate).[1] -

Solvent: Tetrahydrofuran (THF) and Methanol (MeOH), HPLC Grade.[1]

-

Gas: Hydrogen (

), >99.9% purity.[1]

Workflow Diagram:

Caption: Figure 1. Optimized workflow for catalytic hydrogenation ensuring safety and solubility.

Step-by-Step Procedure:

-

Dissolution: In a pressure vessel or hydrogenation bottle, dissolve Compound A (10.0 g, 35.8 mmol) in a mixture of THF (50 mL) and MeOH (50 mL).

-

Note: Pure MeOH is often insufficient for naphthyl derivatives, leading to precipitation and stalled reaction.[1] The THF co-solvent is critical.

-

-

Inertion: Purge the vessel with Nitrogen (

) gas for 5 minutes to remove oxygen. -

Catalyst Addition: Carefully add 10%

(50% wet, 0.5 g). -

Reaction: Evacuate the vessel and backfill with Hydrogen (

) three times. Pressurize to 3 atm (approx. 45 psi) and stir vigorously at 25°C.-

Monitoring: Reaction is typically complete in 2–4 hours.[1] Monitor by HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of the yellow nitro spot and the appearance of the fluorescent blue amine spot (under UV).

-

-

Workup:

-

Isolation: Concentrate the filtrate under reduced pressure to yield Compound B as an off-white to pale brown solid.

-

Yield Expectation: 95–98%.

-

Protocol B: Iron-Mediated Reduction (Chemoselective)

Recommended for labs lacking hydrogenation apparatus or if halogen substituents are present.

Reagents:

-

Substrate: Compound A (1.0 equiv)

-

Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).[1]

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv). -

Solvent: Ethanol (EtOH) / Water (

) / THF (4:1:1 ratio).[1]

Mechanism of Action:

The reaction proceeds via a Single Electron Transfer (SET) mechanism on the iron surface.

Caption: Figure 2.[3] Stepwise reduction pathway on the Iron surface. The hydroxylamine to amine step is often rate-limiting.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Compound A (5.0 g, 17.9 mmol) in EtOH (40 mL) and THF (10 mL).

-

Activation: Add a solution of

(4.8 g, 89.5 mmol) in Water (10 mL). -

Initiation: Add Iron powder (5.0 g, 89.5 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.

-

Critical Control Point: Vigorous stirring is essential as this is a heterogeneous reaction.[1]

-

Time: 2–6 hours.

-

-

Workup (The "Sludge" Management):

-

While the mixture is still hot , filter through a Celite® pad. (Iron salts precipitate upon cooling, clogging the filter).[1]

-

Wash the pad copiously with hot EtOAc.

-

-

Extraction:

Part 3: Analytical Validation & Troubleshooting

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to light brown solid. (Darkens on air exposure).[1] |

| Identity | 1H-NMR (DMSO-d6) | Disappearance of aromatic protons ortho to |

| Purity | HPLC (C18, ACN/H2O) | >98.0% Area.[1] |

| Mass Spec | LC-MS (ESI+) |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Low solubility of naphthyl substrate. | Method A: Increase THF ratio. Method B: Add more THF or switch to n-Butanol (higher temp). |

| Stalled at Hydroxylamine | Catalyst poisoning or insufficient proton source.[1] | Method A: Add 1% Acetic Acid.[1] Method B: Add fresh Iron powder and reflux longer. |

| Product is Dark/Tar | Oxidation of aniline during workup.[1] | Perform workup under |

| Low Yield (Method B) | Product trapped in Iron sludge.[1] | Boil the filter cake with EtOAc/MeOH to recover adsorbed product. |

Part 4: References

-

Cantillo, D., & Kappe, C. O. (2014).[1] Catalytic Hydrogenation of Nitroarenes: A Key Step in the Synthesis of API Intermediates. Organic Process Research & Development. [Link]

-

Ramadas, K., & Srinivasan, N. (1992).[1][4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[4] [Link]

-

Common Organic Chemistry. (n.d.).[1] Nitro Reduction - Common Conditions: H2 + Pd/C.[5][Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7416, Nitrobenzene (General Safety & Properties).[1][Link]

Sources

- 1. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Amide Coupling Reactions Using 3-Methyl-4-(2-naphthyloxy)aniline

Introduction and Scientific Context

The amide bond is a cornerstone of medicinal chemistry and materials science, forming the fundamental linkage in peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[1][2] The synthesis of amides, typically via the coupling of a carboxylic acid and an amine, is a deceptively simple transformation that is kinetically challenging and requires careful strategic planning. The direct condensation is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[1][3]

This guide focuses on 3-Methyl-4-(2-naphthyloxy)aniline , a substituted aromatic amine with significant potential as a scaffold in drug discovery.[4][5] Its unique structure, featuring an electron-rich aniline core modified with a sterically demanding ortho-methyl group and a bulky para-naphthyloxy substituent, presents specific challenges and opportunities in amide synthesis. Aniline derivatives are generally less nucleophilic than their aliphatic counterparts, and steric hindrance near the amino group can further impede reactivity.[6][7][8]

These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals to successfully employ 3-Methyl-4-(2-naphthyloxy)aniline in amide coupling reactions. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols for two robust coupling methodologies, and offer practical guidance on reaction optimization, purification, and troubleshooting.

Reagent Profile: 3-Methyl-4-(2-naphthyloxy)aniline

Understanding the physicochemical properties of 3-Methyl-4-(2-naphthyloxy)aniline is critical for designing effective coupling strategies. The electronic and steric features of the molecule directly influence its nucleophilicity and, consequently, the required activation energy for the amide bond formation.

-

Electronic Effects: The para-naphthyloxy group, with its ether linkage, acts as an electron-donating group through resonance, which increases the electron density on the aniline ring and the nitrogen atom. This effect partially counteracts the inherent low basicity of anilines, making it a more reactive nucleophile than unsubstituted aniline. The ortho-methyl group is a weak electron-donating group, further enhancing the nucleophilicity of the amine.

-

Steric Hindrance: The primary challenge arises from the methyl group at the C3 position (ortho to the amine). This substituent sterically shields the nitrogen atom, potentially slowing the rate of nucleophilic attack on the activated carboxylic acid intermediate. This steric impediment necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures.

| Property | Value | Source |

| Chemical Name | 3-Methyl-4-(2-naphthyloxy)aniline | |

| CAS Number | 946663-79-2 | [9] |

| Molecular Formula | C₁₇H₁₅NO | [9] |

| Molecular Weight | 249.31 g/mol | |

| Appearance | Off-white to pale brown solid (typical) | |

| Key Structural Features | Sterically hindered aromatic amine |

Mechanistic Pathways for Amide Bond Formation

To overcome the kinetic barrier of amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[10] This is achieved using a "coupling reagent." We will explore two of the most reliable and powerful classes of reagents suitable for challenging substrates like substituted anilines: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis due to their efficiency and the ease of byproduct removal.[3][11] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate is unstable and can undergo intramolecular rearrangement to a non-reactive N-acylurea byproduct, terminating the reaction.[11][12]

To prevent this side reaction and reduce potential racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is indispensable. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[11][13]

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

Uronium Salt-Mediated Coupling (HATU)

For sterically hindered or electronically deactivated amines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[14][15] HATU contains a derivative of HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), within its structure.[14]

In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[14] This ester is even more reactive than the corresponding HOBt ester, facilitating coupling with poor nucleophiles under mild conditions and with a very low risk of racemization.[14] The base is crucial for deprotonating the carboxylic acid and the protonated amine that forms during the reaction.

Caption: Uronium salt (HATU) coupling mechanism.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, concentration, and reaction time may be necessary for specific substrates. Crucially, all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of activated intermediates. [3]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 5. echemi.com [echemi.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE | 946663-79-2 [chemicalbook.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. peptide.com [peptide.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Lab Reporter [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

Recrystallization solvents for purifying 3-Methyl-4-(2-naphthyloxy)aniline

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Recrystallization and Purification of 3-Methyl-4-(2-naphthyloxy)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-(2-naphthyloxy)aniline is a complex aromatic compound whose purity is paramount for its downstream applications in pharmaceutical synthesis and materials science. This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. We move beyond generic procedures to explain the underlying chemical principles that govern solvent selection, empowering researchers to logically deduce the optimal purification strategy. This guide details a systematic approach, from initial solvent screening to troubleshooting common recrystallization challenges, ensuring a high-yield recovery of crystalline, high-purity 3-Methyl-4-(2-naphthyloxy)aniline.

Molecular Structure and Its Implications for Solubility

The key to effective recrystallization is understanding the target molecule's physicochemical properties, which are dictated by its structure. 3-Methyl-4-(2-naphthyloxy)aniline (MW: 249.31 g/mol , Formula: C₁₇H₁₅NO) possesses distinct functional regions that influence its interaction with various solvents[1][2].

-

Naphthyl Ether Moiety: This large, bicyclic aromatic system is inherently non-polar and rigid. It contributes significantly to the molecule's van der Waals interactions and suggests good solubility in aromatic solvents like toluene or poor solubility in highly polar solvents like water[3].

-

Aniline Moiety: The primary amine (-NH₂) group attached to a benzene ring introduces polarity and the capacity for hydrogen bonding. The amine can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This feature suggests solubility in polar protic solvents like alcohols[4].

-

Methyl Group: The -CH₃ group is a non-polar, electron-donating group that slightly enhances the molecule's lipophilicity.

The molecule's hybrid nature—a large non-polar backbone with a polar, hydrogen-bonding functional group—makes it unlikely that a single "perfect" solvent exists. The compound will likely exhibit moderate solubility in a range of solvents, making a mixed-solvent system a highly probable route to successful purification[5].

The First Principle: Systematic Solvent Screening

A robust recrystallization protocol is not found by chance but through systematic experimentation. The initial step is to perform small-scale solubility tests to classify potential solvents. The ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold.

Protocol 1: Small-Scale Solvent Screening

-

Preparation: Aliquot approximately 10-20 mg of crude 3-Methyl-4-(2-naphthyloxy)aniline into several small test tubes or vials.

-

Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Vigorously stir or vortex after each addition. Record the solubility at ambient temperature.

-

Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Observe and record if the compound fully dissolves.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observation: Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of crystalline solid, not an oil or amorphous powder.

Table 1: Candidate Solvents for Screening

| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Polar Protic | Ethanol | 78 | High | The -OH group interacts well with the aniline moiety. A good candidate for a single-solvent system or as the primary "good" solvent in a mixed pair[5][6]. |

| Isopropanol | 82 | Medium | Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold. | |

| Polar Aprotic | Ethyl Acetate | 77 | Medium | The ester group provides polarity. Often used in a mixed system with a non-polar anti-solvent[7]. |

| Acetone | 56 | Medium | A strong solvent, may dissolve the compound too well at room temperature, but useful for dissolving and adding an anti-solvent. | |

| Aromatic | Toluene | 111 | Low | "Like-dissolves-like" principle suggests good interaction with the naphthyl and phenyl rings. Excellent for dissolving non-polar impurities[3]. |

| Aliphatic | Heptane/Hexane | 98 / 69 | Very Low | Expected to be poor solvents. Ideal candidates for use as an "anti-solvent" or "poor" solvent in a mixed-solvent system[3][7]. |

Recrystallization Workflow: A Decision-Making Guide

The results from the initial screening will guide the selection of the most effective recrystallization strategy. The following workflow illustrates the logical progression from screening to protocol optimization.

Caption: Workflow for selecting a recrystallization protocol.

Standard Operating Protocols

Protocol 2: Single-Solvent Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture on a hot plate with stirring until it begins to boil.

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield[5].

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

-

Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals, preferably under a vacuum, to remove all traces of solvent.

Protocol 3: Mixed-Solvent Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is highly soluble) at or near its boiling point.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the one in which the compound is insoluble) dropwise with constant swirling.

-

Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Re-clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Cooling and Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (step 7), use a pre-chilled mixture of the two solvents.

Troubleshooting Guide

Even with a systematic approach, challenges can arise. The following table provides solutions to common issues.

Table 2: Common Recrystallization Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If supersaturation is suspected, try scratching the inside of the flask with a glass rod or adding a seed crystal[5]. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil. Add more of the "good" solvent and allow the solution to cool much more slowly. If the problem persists, try a different solvent system with a lower boiling point. |

| Poor Recovery / Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the cooling step is thorough and an ice bath is used. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a very small amount to avoid adsorbing the product. |

References

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

-

A facile synthesis of naphthyl ethers using micellar medium. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

Molecular Rearrangements. Part I. The Thermal Rearrangement of the Benzyl Naphthyl Ethers. (1955). Canadian Journal of Chemistry. [Link]

Sources

- 1. 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE CAS#: 946663-79-2 [amp.chemicalbook.com]

- 2. 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE | 946663-79-2 [chemicalbook.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. reddit.com [reddit.com]

Troubleshooting & Optimization

Troubleshooting Incomplete Nitro Reduction in Naphthyl Ether Synthesis

Technical Support Center

Welcome to our dedicated technical support center for resolving challenges in synthetic organic chemistry. This guide provides in-depth troubleshooting for a common yet frustrating issue: the incomplete reduction of a nitro group during the synthesis of naphthyl ethers. As chemists and drug development professionals, we understand that reaction efficiency is paramount. This document is structured to help you diagnose the root cause of incomplete conversion, optimize your reaction conditions, and achieve high yields of your desired amino-naphthyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete nitro group reduction in my naphthyl ether synthesis?

Several factors can lead to an incomplete reaction. The most common culprits include:

-

Inactive or insufficient reducing agent: The reagent may have degraded over time or been added in stoichiometric insufficiency.[1]

-

Poor quality or poisoned catalyst: For catalytic hydrogenations, the catalyst (e.g., Pd/C, PtO2) may be old, deactivated by impurities, or not properly activated.[1]

-

Sub-optimal reaction conditions: Issues with temperature, pressure (for hydrogenation), solvent, or pH can significantly hinder the reaction rate.[1]

-

Substrate-specific challenges: Steric hindrance around the nitro group on the naphthyl ring can make the reduction more difficult.

-

Presence of reaction inhibitors: Certain functional groups or impurities in the starting material can act as catalyst poisons or react with the reducing agent.[2]

Q2: How can I visually assess if my nitro reduction is complete using Thin Layer Chromatography (TLC)?

TLC is an excellent, rapid technique for monitoring reaction progress.

-

Spotting: On a TLC plate, spot your starting material (nitro-naphthyl ether), a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The starting nitro compound is typically less polar than the resulting amine.

-

Visualization: The starting material will have a higher Rf value (travel further up the plate) than the more polar amine product. A complete reaction should show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the amine. Intermediates, such as the nitroso or hydroxylamine species, may also be visible if the reaction is stalled.

Q3: Are there alternatives to catalytic hydrogenation for reducing the nitro group on a naphthyl ether?

Yes, several effective methods exist, which can be advantageous if catalytic hydrogenation is problematic. Common alternatives include:

-

Metal/Acid Reductions: A classic and often robust method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[3][4]

-

Sodium Dithionite (Na2S2O4): This reagent is often used in aqueous or mixed aqueous/organic systems and can be quite effective for reducing aromatic nitro groups.[5][6][7][8]

-

Hydrazine Hydrate with a Catalyst: In the presence of a catalyst like Raney Nickel or Ferric Chloride, hydrazine hydrate is a powerful reducing agent.

In-Depth Troubleshooting Guide

Symptom 1: Low Yield of the Desired Amino-Naphthyl Ether with Significant Starting Material Remaining

This is a classic sign of an incomplete or stalled reaction. The troubleshooting workflow below will help you systematically identify the cause.

Caption: A systematic workflow for troubleshooting incomplete nitro group reduction.

1. Reagent and Catalyst Integrity:

-

For Catalytic Hydrogenation (e.g., Pd/C):

-

Expertise & Experience: Palladium on carbon is a highly effective catalyst, but it is susceptible to deactivation, a phenomenon known as catalyst poisoning.[2] Common poisons include sulfur compounds (e.g., thiols), halides, and strong coordinating ligands.[2] If your starting material was synthesized using sulfur-containing reagents, trace amounts could be poisoning your catalyst.

-

Protocol:

-

Always use a fresh batch of catalyst if possible.

-

Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) as much as possible to prevent oxidation.

-